molecular formula C9H11IO2 B8792144 5-Iodo-2-isopropoxyphenol CAS No. 900174-04-1

5-Iodo-2-isopropoxyphenol

Cat. No.: B8792144
CAS No.: 900174-04-1
M. Wt: 278.09 g/mol
InChI Key: DWEUYVMOSCQMLJ-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropoxyphenol (CAS: 900174-04-1) is a substituted phenol derivative with the molecular formula C₉H₁₁IO₂ and a molar mass of 278.09 g/mol . Structurally, it features a hydroxyl group at position 1 (phenol core), an isopropoxy group (-OCH(CH₃)₂) at position 2, and an iodine atom at position 5. This arrangement introduces steric bulk from the isopropoxy group and electronic effects from the iodine substituent, which may influence its physicochemical properties and reactivity.

Properties

CAS No.

900174-04-1

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

5-iodo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3

InChI Key

DWEUYVMOSCQMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

5-Iodo-2-isopropoxyphenol vs. 2-Isopropylphenol and 4-Isopropylphenol

The closest structural analogs are 2-isopropylphenol (CAS: 88-69-7) and 4-isopropylphenol (CAS: 99-89-8) . Key differences include:

  • Substituent position: The iodine in this compound is meta to the hydroxyl group, while the isopropyl groups in analogs are ortho (2-isopropylphenol) or para (4-isopropylphenol) to the hydroxyl.

Electronic and Steric Effects

  • In contrast, the iodine atom is electron-withdrawing, which may counteract this effect .
  • The bulky isopropoxy group introduces steric hindrance, likely reducing reactivity at the ortho position compared to 2-isopropylphenol.

Physicochemical Properties

A comparative analysis of available data is summarized below:

Compound CAS RN Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound 900174-04-1 C₉H₁₁IO₂ 278.09 Not reported Not reported Not reported
2-Isopropylphenol 88-69-7 C₉H₁₂O 136.19 212–213 15–16 1.012
4-Isopropylphenol 99-89-8 C₉H₁₂O 136.19 212–212.4 59–61 Not reported

Key Observations

Molecular Mass: The iodine atom in this compound increases its molar mass by ~141 g/mol compared to non-iodinated analogs.

Melting Points: The absence of data for this compound limits direct comparison, but the isopropoxy group’s steric bulk and iodine’s polarizability may elevate its melting point relative to 2-isopropylphenol (15–16°C) .

Boiling Points : All three compounds have similar boiling points (~212°C), suggesting comparable volatility despite differences in substituents .

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